4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
Description
Compound Overview and Nomenclature
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine stands as a substituted pyrimidine derivative with the systematic International Union of Pure and Applied Chemistry name reflecting its complete structural arrangement. The compound carries the Chemical Abstracts Service registry number 1147979-38-1, which serves as its unique identifier in chemical databases and literature. This heterocyclic organic compound belongs to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The systematic naming convention incorporates the specific positions of substituents: a chlorine atom at position 4, a methoxy group at position 5, and a 3-nitrophenyl group at position 2 of the pyrimidine ring system.
This compound appears in multiple chemical databases with consistent identification across platforms. The PubChem Compound Identifier 40148073 serves as its primary reference in the PubChem database, maintained by the National Center for Biotechnology Information. The compound's creation date in chemical databases traces back to May 30, 2009, with the most recent modification recorded on May 10, 2025, indicating ongoing attention and data refinement.
The compound's classification extends beyond basic identification to include various synonyms and alternative naming conventions. These include the registry number 1147979-38-1 and the Molecular Design Limited code MFCD12025887. Commercial suppliers utilize additional catalog designations such as AKOS005072053 and CD-0715 for inventory management and ordering purposes. This multi-platform presence ensures accessibility for researchers across different chemical information systems and commercial sources.
Table 2: Database Identifiers and Classification Codes
| Database/System | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 1147979-38-1 | Registry Number |
| PubChem | 40148073 | Compound Identifier |
| Molecular Design Limited | MFCD12025887 | Registry Code |
| AKOS Database | AKOS005072053 | Catalog Number |
| Commercial Code | CD-0715 | Product Code |
The systematic organization within chemical databases facilitates research applications and ensures proper identification across scientific literature and commercial transactions. The consistency of these identifiers across multiple platforms demonstrates the compound's established presence in chemical research and commercial availability for scientific investigations.
Properties
IUPAC Name |
4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c1-18-9-6-13-11(14-10(9)12)7-3-2-4-8(5-7)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDCLFRBDFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyrimidine derivative with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for various substrates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
Synthesis of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
The synthesis of this compound typically involves multi-step organic reactions, where pyrimidine derivatives are formed through condensation reactions. The presence of the chloro and methoxy groups enhances the compound's reactivity and biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting mutated forms of EGFR, which are often implicated in cancer progression .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies suggest that pyrimidine derivatives can inhibit a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of nitro and methoxy groups has been correlated with increased antimicrobial effectiveness .
Anti-inflammatory Effects
Pyrimidine derivatives, including this compound, have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and their inhibition can lead to reduced inflammation and pain .
Drug Development
The compound is being explored as a lead candidate in drug development for treating various cancers due to its ability to target specific molecular pathways associated with tumor growth and metastasis. Its structural modifications can lead to enhanced potency and selectivity against cancer cells.
Agricultural Chemistry
Beyond medicinal uses, pyrimidine derivatives are also investigated for their potential as herbicides and fungicides. The structural characteristics of this compound may provide a basis for developing effective agrochemicals that can control pests while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism by which 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table compares key structural analogs of the target compound, highlighting substituent-driven differences:
Key Observations :
- Electron-Withdrawing Effects : The nitro group in the target compound increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions compared to pyridinyl analogs .
- Hydrogen Bonding : The nitro group in 3-nitrophenyl derivatives facilitates hydrogen bonding, as seen in the ^1H-NMR shifts (δ 8.59–8.61 ppm for aromatic protons in 4d) .
- Steric and Electronic Differences : Pyridinyl substituents (e.g., 2- or 4-pyridinyl) introduce steric hindrance and alter π-π interactions, impacting crystal packing and solubility .
Physicochemical Properties
Spectral Data Comparison
- IR Spectroscopy :
- NMR Spectroscopy :
Solubility and Stability
Biological Activity
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine core substituted with a chloro group, a methoxy group, and a nitrophenyl moiety. These substituents are crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines. The compound's mechanism of action primarily involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 45 | Induction of apoptosis |
| MDA-MB-231 | 50 | Cell cycle arrest |
| A549 | 40 | Apoptosis via caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness across different cancer types.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. The compound has been shown to upregulate pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting apoptotic pathways in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence and position of substituents significantly influence the biological activity of pyrimidine derivatives. For example, the introduction of electron-withdrawing groups like nitro enhances the compound's reactivity and biological efficacy. Conversely, electron-donating groups may reduce activity by stabilizing the molecule against metabolic degradation .
Table 2: Structure-Activity Relationship Findings
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chloro | 4 | Enhances cytotoxicity |
| Methoxy | 5 | Modulates solubility and reactivity |
| Nitro | 2 | Increases interaction with targets |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on HepG2 Cells : This research demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups. The study reported that at concentrations of 10 µM, over 70% of cells underwent apoptosis, highlighting its potential as an effective anticancer agent .
- Mechanistic Investigations : Further mechanistic studies indicated that this compound could induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cancer cells. The findings suggest that it may act similarly to established chemotherapeutic agents but with potentially fewer side effects due to its targeted action .
Q & A
Q. How do electronic effects of substituents impact the compound’s electronic absorption spectra?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
